molecular formula C23H29NO6 B1234808 Maistemonine

Maistemonine

Cat. No.: B1234808
M. Wt: 415.5 g/mol
InChI Key: SKYPPFSYUDCEQR-IGDIMQITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maistemonine is a natural product found in Stemona japonica and Stemona kerrii with data available.

Scientific Research Applications

Total Synthesis

  • The total synthesis of Maistemonine, along with other related alkaloids, was achieved, demonstrating the feasibility of creating these compounds in a laboratory setting. This synthesis involved constructing the pyrrolo[1,2-a]azepine core, which is characteristic of the Stemona alkaloids, and building the spiro-γ-butyrolactone using a novel protocol. This synthesis opens avenues for further study and potential pharmaceutical applications (Chen et al., 2011).

Antitussive Activities

  • This compound, isolated from the roots of Stemona sessilifolia, has been found to exhibit significant antitussive (cough-suppressing) activity. This was demonstrated in a study using a citric acid-induced guinea pig cough model, where this compound showed notable efficacy in reducing coughs (Yang et al., 2009).

Chemotaxonomic Significance

  • Research on the alkaloids from Stemona japonica, including this compound, revealed their chemotaxonomic significance. These studies aid in understanding the chemical profiles of various Stemona species and contribute to the field of botanical taxonomy and classification (Yi et al., 2015).

Quality Evaluation

  • A method was developed to quantify bioactive alkaloids, including this compound, in Radix Stemonae, used as a traditional antitussive and insecticidal medicinal material. This method aids in the quality control and standardization of herbal medicines containing this compound and other related alkaloids (Li et al., 2007).

Phytochemical Characterization

  • Comparative analyses of various Stemona species, including studies on this compound, provide insights into their phytochemical profiles. These studies are crucial in understanding the diversity of bioactive compounds in these plants and their potential therapeutic applications (Chen et al., 2018).

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(1R,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione

InChI

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22+,23+/m0/s1

InChI Key

SKYPPFSYUDCEQR-IGDIMQITSA-N

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C

Canonical SMILES

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C

Synonyms

isomaistemonine
maistemonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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